In-Depth Technical Guide to the Physical Properties of 4-Bromo-5-Fluoro-2-Hydroxypyridine
In-Depth Technical Guide to the Physical Properties of 4-Bromo-5-Fluoro-2-Hydroxypyridine
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data for the physical properties of 4-Bromo-5-Fluoro-2-Hydroxypyridine is limited in publicly accessible databases. The following guide provides a comprehensive overview based on available information for this compound and its isomers, offering valuable insights for researchers. All quantitative data should be considered in the context of the specific isomer referenced.
Core Physical Properties
The physical characteristics of 4-Bromo-5-Fluoro-2-Hydroxypyridine are crucial for its handling, application in synthesis, and potential role in drug development. Due to the scarcity of direct experimental values, this section presents a comparative summary of its predicted properties alongside experimentally determined values for structurally similar compounds.
Table 1: Molecular and Predicted Physical Properties of 4-Bromo-5-Fluoro-2-Hydroxypyridine and Related Compounds
| Property | 4-Bromo-5-Fluoro-2-Hydroxypyridine | 4-Bromo-5-fluoro-3-nitro-1H-pyridin-2-one | 2-Bromo-5-fluoro-4-hydroxypyridine |
| CAS Number | Not Available | 884495-02-7[1] | 1196152-88-1[2] |
| Molecular Formula | C₅H₃BrFNO[3] | C₅H₂BrFN₂O₃ | C₅H₃BrFNO[2] |
| Molecular Weight | 191.99 g/mol | 236.98 g/mol | 191.99 g/mol [2] |
| Boiling Point | Not Available | 312.6°C at 760 mmHg | Not Available |
| Density | Not Available | 2.091 g/cm³ | Not Available |
| Flash Point | Not Available | 142.8°C | Not Available |
Spectroscopic Data
Table 2: Spectroscopic Data for Related Pyridine Derivatives
| Spectroscopic Data | Compound | Details |
| ¹H NMR | 2-Bromo-5-fluoropyridine | Data available, but specific shifts depend on solvent and instrument frequency. |
| ¹³C NMR | 2-Bromo-5-fluoropyridine | Data available, but specific shifts depend on solvent and instrument frequency. |
Experimental Protocols
Detailed experimental protocols for determining the physical properties of 4-Bromo-5-Fluoro-2-Hydroxypyridine are not published. However, standard methodologies for organic compounds can be applied.
Determination of Melting Point
Objective: To determine the temperature at which the solid-to-liquid phase transition occurs.
Methodology:
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Sample Preparation: A small, dry sample of the crystalline compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.
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Apparatus: A calibrated melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar digital device) is used.
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Procedure:
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The capillary tube is placed in the heating block of the apparatus.
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The sample is heated at a rapid rate initially until the temperature is about 15-20°C below the expected melting point.
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The heating rate is then reduced to 1-2°C per minute to allow for thermal equilibrium.
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The temperature at which the first liquid droplet appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting point range.
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Purity Indication: A sharp melting point range (0.5-2°C) is indicative of a pure compound.
Determination of Solubility
Objective: To qualitatively or quantitatively determine the solubility of the compound in various solvents.
Methodology:
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Solvent Selection: A range of solvents with varying polarities (e.g., water, ethanol, methanol, dichloromethane, ethyl acetate, hexane) are selected.
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Procedure (Qualitative):
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Approximately 10 mg of the compound is placed in a small test tube.
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The solvent is added dropwise with agitation at room temperature.
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Solubility is observed after the addition of approximately 1 mL of the solvent. The compound is classified as soluble, partially soluble, or insoluble.
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Procedure (Quantitative):
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A saturated solution of the compound is prepared in a chosen solvent at a specific temperature by adding an excess of the compound and allowing it to equilibrate (e.g., by stirring for 24 hours).
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The saturated solution is filtered to remove any undissolved solid.
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A known volume of the filtrate is carefully evaporated to dryness, and the mass of the dissolved solute is measured.
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Solubility is expressed in g/100 mL or mol/L.
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Synthetic Workflow
The synthesis of substituted hydroxypyridines often involves multi-step processes. While a specific, documented synthesis for 4-Bromo-5-Fluoro-2-Hydroxypyridine is not available, a representative workflow can be proposed based on common organic synthesis reactions for similar structures.
Caption: A representative synthetic workflow for 4-Bromo-5-Fluoro-2-Hydroxypyridine.
Logical Relationships in Analysis
The characterization of 4-Bromo-5-Fluoro-2-Hydroxypyridine relies on a combination of analytical techniques to confirm its structure and purity.
Caption: Logical workflow for the structural and purity analysis of the target compound.
